2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
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Overview
Description
2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of ethoxy, dimethyl, and phenyl groups attached to the oxazolidine ring, making it a polysubstituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with 3,4-dimethylphenylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, with the addition of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-Ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
Etonitazene: 2-(4-Ethoxybenzyl)-5-nitro-1H-benzoimidazole, a synthetic opioid.
Uniqueness
2-(4-Ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and biological properties. Its combination of ethoxy, dimethyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54565-74-1 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C19H23NO2/c1-4-21-17-12-10-16(11-13-17)19-20(3)14(2)18(22-19)15-8-6-5-7-9-15/h5-14,18-19H,4H2,1-3H3 |
InChI Key |
ATONGPCYXPPMTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N(C(C(O2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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